molecular formula C16H18N2O4 B2881743 Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate CAS No. 2094735-16-5

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate

Cat. No.: B2881743
CAS No.: 2094735-16-5
M. Wt: 302.33
InChI Key: SFKKMSYOLSDZGN-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a 4-oxoazetidinyl substituent at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.

Properties

IUPAC Name

benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-6-7-18(9-12(14)13-8-15(20)17-13)16(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKMSYOLSDZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C2CC(=O)N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azetidinone Moiety: The azetidinone group is introduced via a reaction with suitable azetidinone precursors under controlled conditions.

    Benzylation: The final step involves the benzylation of the compound to form the benzyl ester group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in cycloaddition reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperidine ring critically influence physicochemical properties such as lipophilicity, solubility, and metabolic stability. Below is a comparative analysis:

Compound Substituents Key Features Molecular Weight (g/mol)
Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate (Target) 3-(4-oxoazetidin-2-yl), 4-oxo Rigid β-lactam ring; potential for H-bonding and enzymatic targeting ~318.3 (estimated)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(ethoxy-oxopropyl) Ester group; higher lipophilicity; hydrolytic instability 335.4
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate 2-(CF₃), 4-oxo Electron-withdrawing CF₃ group; enhanced metabolic stability 317.3
Benzyl 4-hydroxypiperidine-1-carboxylate 4-hydroxy Polar hydroxyl group; increased solubility; reduced membrane permeability 249.3
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate 4-(methoxy-oxoethylidene) Conjugated ester; potential for Michael addition or cyclization 289.3

Key Observations :

  • The target compound's azetidinone group distinguishes it from esters (e.g., ethoxy-oxopropyl ) or trifluoromethyl derivatives , likely conferring unique enzymatic interactions.
  • Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but may reduce solubility.
  • Hydroxyl groups (e.g., ) enhance polarity but limit blood-brain barrier penetration.

Insights :

  • The target compound’s azetidinone may mimic β-lactam antibiotics, suggesting activity against penicillin-binding proteins (PBPs) or serine proteases.
  • LAS-250 ’s high ion channel selectivity correlates with its flexible ethyl ester group, contrasting with the target’s rigid structure.

Biological Activity

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate (CAS Number: 2094735-16-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and findings from the literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4} with a molecular weight of 302.32 g/mol. The compound features a piperidine ring substituted with both a benzyl group and an azetidine moiety, which is crucial for its biological activity.

1. Dopamine Receptor Interaction

Research indicates that compounds with similar structures to this compound exhibit significant interactions with dopamine receptors, particularly the D4 receptor. This receptor is implicated in various neurological conditions, including Parkinson's disease. Studies have shown that derivatives of piperidine can act as selective D4R antagonists, which may help mitigate L-DOPA-induced dyskinesias in patients with Parkinson's disease .

2. Antimicrobial Activity

Preliminary studies suggest that compounds featuring the azetidine and piperidine scaffolds possess antimicrobial properties. The presence of the oxo group and specific substituents can enhance the efficacy against various bacterial strains. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

3. Anti-inflammatory Effects

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a promising target for managing inflammation. Compounds with similar structural frameworks have shown to effectively inhibit NAAA activity, suggesting that this compound may also exhibit anti-inflammatory properties .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the azetidine moiety through cyclization reactions. Recent advancements have focused on optimizing yields and reaction conditions to enhance efficiency .

Case Study 1: D4R Antagonism

A study investigated a series of piperidine derivatives for their ability to act as D4R antagonists. Among these, compounds structurally similar to this compound exhibited selective binding affinity towards D4R, showing potential for treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Study 2: Antimicrobial Screening

Another study evaluated various azetidine-piperidine derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives showed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications on the piperidine scaffold can enhance antimicrobial efficacy .

Data Summary Table

Property Value
Molecular Formula C₁₆H₁₈N₂O₄
Molecular Weight 302.32 g/mol
CAS Number 2094735-16-5
Biological Activities D4R antagonism, Antimicrobial
Potential Applications Neurological disorders, Inflammation management

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